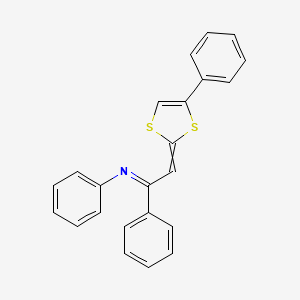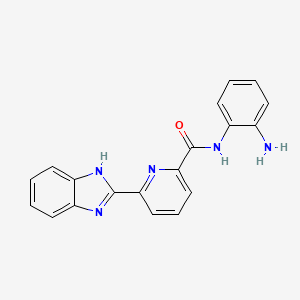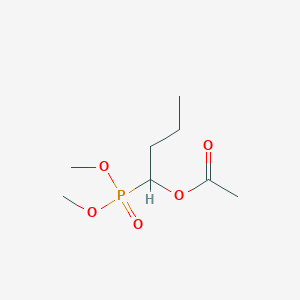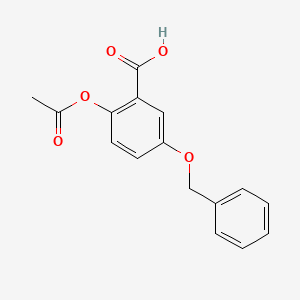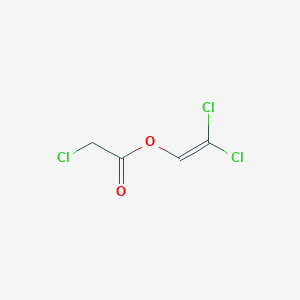
2,2-Dichloroethenyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloroethenyl chloroacetate is an organic compound with the chemical formula C4H4Cl3O2. It is a chlorinated ester that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloroethenyl chloroacetate can be synthesized through the reaction of chloroacetyl chloride with 2,2-dichloroethanol in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the chlorination of ethyl chloroacetate followed by the addition of dichloroethylene. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out in a controlled environment to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethenyl chloroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dichloroacetic acid.
Reduction: Reduction reactions can convert it into less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dichloroacetic acid
Reduction: Ethyl chloroacetate
Substitution: Various substituted chloroacetates depending on the nucleophile used
Scientific Research Applications
2,2-Dichloroethenyl chloroacetate is used in a variety of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl chloroacetate involves its reactivity with various biological molecules. It can interact with enzymes and proteins, leading to the inhibition of certain biochemical pathways. The molecular targets include enzymes involved in metabolic processes, and the pathways affected are those related to cellular respiration and energy production.
Comparison with Similar Compounds
Similar Compounds
- Ethyl chloroacetate
- Methyl chloroacetate
- Dichloroacetic acid
Comparison
2,2-Dichloroethenyl chloroacetate is unique due to its high reactivity and the presence of both chloro and ester functional groups. This makes it more versatile in chemical synthesis compared to similar compounds like ethyl chloroacetate and methyl chloroacetate, which lack the dichloroethenyl group. Dichloroacetic acid, on the other hand, is more commonly used in oxidation reactions but lacks the ester functionality that makes this compound useful in esterification reactions.
Properties
CAS No. |
61843-96-7 |
|---|---|
Molecular Formula |
C4H3Cl3O2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
2,2-dichloroethenyl 2-chloroacetate |
InChI |
InChI=1S/C4H3Cl3O2/c5-1-4(8)9-2-3(6)7/h2H,1H2 |
InChI Key |
OOWTVZJUWULYNK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OC=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[3-(ethylsulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene](/img/structure/B14567265.png)
![2'-O-[(2-Nitrophenyl)methyl]cytidine](/img/structure/B14567272.png)
![1-[(1,3-Dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14567276.png)

![1-{[(Pyridin-3-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14567282.png)
![Octyl 6-ethyl-5-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14567287.png)
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-, cis-](/img/structure/B14567293.png)
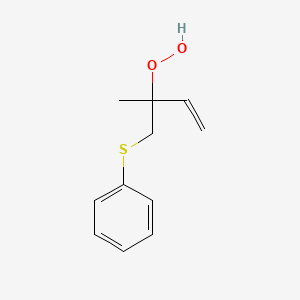
![N-Dodecyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide](/img/structure/B14567302.png)
